3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole
Description
3,5-Bis(trifluoromethyl)-4-bromo-1H-pyrazole is a halogenated pyrazole derivative characterized by two trifluoromethyl (-CF₃) groups at positions 3 and 5, a bromine atom at position 4, and a hydrogen atom at the 1-position. This compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic system and robust steric profile .
Properties
IUPAC Name |
4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF6N2/c6-1-2(4(7,8)9)13-14-3(1)5(10,11)12/h(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQXMZAIZDYKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(a) Electrophilic Bromination
Using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) could facilitate electrophilic substitution. However, the strong electron-withdrawing effects of the trifluoromethyl groups likely necessitate harsh conditions.
(b) Directed Metallation
Deprotonation of the pyrazole at position 4 using lithium diisopropylamide (LDA) followed by quenching with Br₂ or CBr₄ may enable regioselective bromination. This method remains speculative due to a lack of experimental data in the reviewed literature.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Time | Scalability |
|---|---|---|---|---|
| Conventional Heating | 65–100°C, ethanol, 24 hours | 30–82% | High | Moderate |
| Microwave | 160–205°C, 2 minutes | 82% | Low | High |
| Continuous Flow | 175°C, 1.5 min residence time | 91% | Low | High |
| Bromination (Inferred) | NBS/FeBr₃, DCM, 0°C to reflux | N/A | N/A | Low |
Key Observations:
Scientific Research Applications
Medicinal Chemistry Applications
a. Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against drug-resistant bacteria. Research has shown that derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles demonstrate potent growth inhibition against strains such as Staphylococcus aureus, including MRSA, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL . This highlights its potential as a lead compound in developing new antibiotics.
b. Anti-inflammatory Properties
Studies have indicated that pyrazole derivatives can possess anti-inflammatory activity. For instance, compounds derived from 3,5-bis(trifluoromethyl)-1H-pyrazole have been tested for their efficacy in reducing inflammation in various models, showing promising results comparable to standard anti-inflammatory drugs like diclofenac and celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.
c. Cancer Research
The compound's structural features make it a candidate for developing anticancer agents. Pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cells. Some derivatives demonstrated significant activity against breast and cervical cancer cell lines, indicating their potential as anticancer therapeutics .
Agrochemical Applications
a. Herbicidal Activity
Research has also explored the use of pyrazole compounds in agrochemistry, particularly as herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against various weed species. The synthesis of such compounds often involves modifying the pyrazole structure to enhance selectivity and efficacy .
b. Insecticidal Properties
In addition to herbicidal applications, derivatives of 3,5-bis-trifluoromethyl-4-bromo-1H-pyrazole have been investigated for their insecticidal properties. These studies suggest that the compound can disrupt the biological processes of pests, offering a potential avenue for developing new insecticides that are less harmful to non-target organisms .
Synthesis and Modification
The synthesis of this compound involves several methods that allow for the introduction of various functional groups to enhance its biological activity. Recent advancements in synthetic methodologies have led to high-yield procedures that facilitate the creation of diverse pyrazole derivatives with tailored properties .
| Synthesis Method | Yield (%) | Functionalization | Applications |
|---|---|---|---|
| One-step synthesis | 80-90 | Various (aldehyde, acid) | Medicinal Chemistry |
| Flow reactor method | 75-85 | Boron pinacolate | Agrochemistry |
| Direct ortho-metalation | 70-80 | Halogenation | Antimicrobial |
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A series of synthesized pyrazoles were tested against E. coli and S. aureus, showing enhanced activity with MIC values significantly lower than those of traditional antibiotics . -
Case Study 2: Anti-inflammatory Activity
A derivative was evaluated in a carrageenan-induced rat paw edema model and demonstrated substantial reduction in inflammation compared to control groups .
Mechanism of Action
The mechanism by which 3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
The following table summarizes structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl groups in the target compound and derivatives create a highly electron-deficient aromatic system, favoring electrophilic substitution at specific positions. In contrast, nitro groups () further amplify electrophilicity but may reduce stability under reducing conditions .
- Functional Group Diversity: Carboxylic acid () and hydroxyl () substituents improve aqueous solubility but may limit blood-brain barrier penetration compared to the parent brominated compound.
Physicochemical Properties
- Melting Points: Brominated pyrazoles generally exhibit higher melting points due to increased molecular symmetry and halogen-driven intermolecular forces. For example, compound 5 () melts at 192–193°C, while hydroxy-substituted analogs () likely have lower melting points due to disrupted crystal packing from -OH groups.
- Lipophilicity: The trifluoromethyl groups in the target compound significantly increase logP values (predicted ~2.5–3.0), enhancing membrane permeability compared to polar derivatives like compound 16 (carboxylic acid, logP ~1.5–2.0) .
Spectroscopic Characterization
- IR Spectroscopy: C-F Stretches: Strong absorptions at 1100–1200 cm⁻¹ for -CF₃ groups (). C=O Stretches: Carboxylic acid derivatives (e.g., compound 16) show peaks near 1682 cm⁻¹ (). N-H Stretches: Hydroxy and amino substituents () exhibit broad bands at 3100–3500 cm⁻¹.
- NMR Spectroscopy:
Biological Activity
3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 214.97 g/mol. The presence of trifluoromethyl and bromine groups significantly influences the compound's chemical reactivity and biological properties, making it a candidate for further investigation in drug discovery and development .
Synthesis Methods
Several synthetic routes have been explored for the preparation of this compound:
- Condensation Reactions : Utilizing arylhydrazines with appropriate carbonyl compounds.
- Halogenation : Introducing bromine at the 4-position through electrophilic aromatic substitution.
- Fluorination : Achieving trifluoromethylation via specialized reagents that introduce trifluoromethyl groups onto the pyrazole ring.
These methods not only yield the desired compound but also allow for the exploration of structural analogs that may exhibit enhanced biological activity .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds structurally related to this compound showed promising activity in inhibiting bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated an inhibitory activity ranging from 61% to 93% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
The anticancer efficacy of pyrazole derivatives is noteworthy. Several studies have reported that compounds containing a pyrazole moiety can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, certain derivatives demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Case Study 1: Antimicrobial Screening
A study involving the synthesis of pyrazole derivatives evaluated their antimicrobial activity against multiple pathogens. The results indicated that specific derivatives exhibited high antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Case Study 2: Anti-inflammatory Evaluation
In another investigation focusing on anti-inflammatory properties, synthesized pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Results showed comparable efficacy to traditional anti-inflammatory medications, highlighting the therapeutic potential of these compounds in managing inflammatory diseases .
Comparative Analysis
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 0.90 | Contains bromine and trifluoromethyl substituents |
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 0.90 | Methyl substitution at position 1 |
| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 0.87 | Difluoromethyl instead of trifluoromethyl |
| 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 0.76 | Isobutyl substitution at position 1 |
| 3-(Trifluoromethyl)-1H-pyrazole | 0.76 | Simpler structure lacking bromine substitution |
This comparative analysis illustrates how modifications in substituents can influence both biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Bis(trifluoromethyl)-4-bromo-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. Key intermediates are characterized using IR and NMR to confirm functional groups (e.g., trifluoromethyl and bromo substituents). For example, derivatives with similar scaffolds are synthesized by refluxing precursors in DMSO, followed by purification via column chromatography and crystallization (yields 65–92%) . Optimization involves adjusting reaction times (e.g., 10–18 hours) and temperatures (80–100°C) to improve yield and purity.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1651–1704 cm⁻¹, C-F stretches at 1135–1317 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., pyrazole protons at δ 8.81 ppm, trifluoromethyl carbons at δ 123.6 ppm with ¹JCF = 271.2 Hz) .
- HRMS/ESI-FTMS : Validates molecular weight (e.g., [M+H]+ = 619.9993 for C₂₅H₁₅BrClF₆N₃O₂) .
Q. What are the key physicochemical properties influencing reactivity?
- Methodological Answer : Properties include:
- Molecular weight : 248.08–592.04 g/mol, depending on substituents .
- Lipophilicity : Enhanced by trifluoromethyl groups (logP ~2.5–3.5), critical for membrane permeability in biological studies .
- Thermal stability : Melting points range from 141–201°C, indicating robust crystalline structures .
Advanced Research Questions
Q. How can contradictions in NMR data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in coupling constants or chemical shifts often arise from dynamic effects (e.g., tautomerism) or impurities. Use:
- 2D NMR (COSY, HSQC) : To confirm proton-proton correlations and assign ambiguous signals .
- Variable-temperature NMR : To identify temperature-dependent conformational changes .
- Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., δ 6.58 ppm for bromo-substituted protons in DMSO-d₆) .
Q. How to design derivatives for biological activity studies?
- Methodological Answer :
Substituent variation : Replace bromo with chloro/fluoro groups (e.g., compound 28 with 3,5-dichloro-4-fluoroanilino increases antibacterial activity) .
Bioisosteric replacement : Substitute benzoic acid with benzene-1,2-dicarboxylic acid (e.g., compound 26 improves solubility) .
Structure-activity relationship (SAR) : Use in vitro assays (e.g., growth inhibition) to correlate substituent electronegativity (e.g., trifluoromethyl) with potency .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., bromo substituent as a leaving group) .
- Molecular docking : Predict binding affinities for target proteins (e.g., kinase inhibitors) using software like AutoDock Vina .
- Solvent effect modeling : Use COSMO-RS to assess solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Q. How do substituents influence the compound’s crystallographic packing?
- Methodological Answer : X-ray crystallography reveals:
- Dihedral angles : Between aromatic rings (e.g., 66.34° for fluorophenyl groups), affecting π-π stacking .
- C–H···π interactions : Stabilize crystal lattices (e.g., distances of 2.78–3.02 Å) .
- Hydrogen bonding : Carboxylic acid groups form dimers (O···H distances ~1.85 Å), crucial for co-crystal design .
Q. What are the challenges in optimizing regioselectivity during bromination?
- Methodological Answer : Competing bromination at C4 vs. C5 positions is mitigated by:
- Directing groups : Use electron-withdrawing substituents (e.g., trifluoromethyl) to orient electrophilic attack .
- Catalyst control : Employ Lewis acids (e.g., FeBr₃) to enhance C4 selectivity .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate the desired regioisomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
